molecular formula C20H33BrNP B237851 Dihydroeptastatin CAS No. 138505-91-6

Dihydroeptastatin

Katalognummer B237851
CAS-Nummer: 138505-91-6
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: NCQOQKCVFAOKKI-VAKWCGDRSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydroeptastatin (DHEPT) is a synthetic compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was first synthesized in 1991 by researchers at the University of California, San Francisco. DHEPT has been found to be effective against HIV-1 and HIV-2, which are the two strains of the human immunodeficiency virus (HIV) that cause acquired immunodeficiency syndrome (AIDS).

Wirkmechanismus

Dihydroeptastatin acts by binding to a specific site on the reverse transcriptase enzyme, which inhibits its activity. This prevents the virus from replicating and spreading in the body. Dihydroeptastatin has been found to be highly selective for the viral enzyme, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
Dihydroeptastatin has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects. It has also been found to have a long half-life, which allows for once-daily dosing. Dihydroeptastatin has been shown to reduce the viral load in HIV-infected patients and improve their immune function.

Vorteile Und Einschränkungen Für Laborexperimente

Dihydroeptastatin has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Zukünftige Richtungen

Future research on Dihydroeptastatin could focus on its potential use in combination therapy with other antiviral drugs, as well as its efficacy against drug-resistant strains of HIV. Other areas of research could include the optimization of its pharmacokinetic properties, the development of new synthetic routes, and the evaluation of its safety and efficacy in clinical trials.
Conclusion:
Dihydroeptastatin is a promising antiviral agent that has shown efficacy against HIV-1 and HIV-2. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a valuable tool for scientific research. Further studies are needed to explore its potential use in combination therapy and its efficacy against drug-resistant strains of HIV.

Synthesemethoden

The synthesis of Dihydroeptastatin involves a series of chemical reactions that start with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-6-chloropurine to form the key intermediate, which is then converted to Dihydroeptastatin by further chemical reactions.

Wissenschaftliche Forschungsanwendungen

Dihydroeptastatin has been extensively studied for its antiviral activity against HIV-1 and HIV-2. It has been found to be effective in inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. Dihydroeptastatin has also been studied for its potential use in combination therapy with other antiviral drugs.

Eigenschaften

CAS-Nummer

138505-91-6

Produktname

Dihydroeptastatin

Molekularformel

C20H33BrNP

Molekulargewicht

448.5 g/mol

IUPAC-Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aS)-6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H38O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,13-20,22,24-26H,4,7-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13?,14-,15?,16+,17+,18+,19-,20-,22-;/m0./s1

InChI-Schlüssel

NCQOQKCVFAOKKI-VAKWCGDRSA-M

Isomerische SMILES

CCC(C)C(=O)O[C@H]1C[C@@H](CC2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]

SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Kanonische SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Synonyme

7-(1-((1S,2S,4aR,6R,8S,8aS)-6-hydroxy-8-((2(S)-methyl-1-oxobutyl)oxy)-1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalenyl))-3(R),5(R)-dihydroxyheptanoate
dihydroeptastatin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.